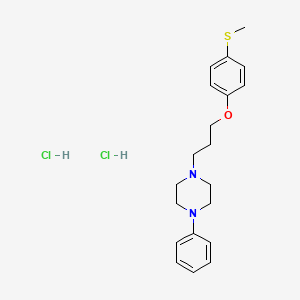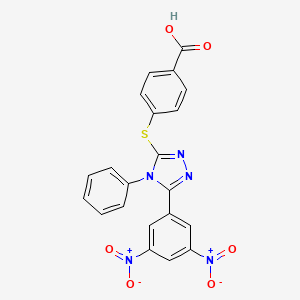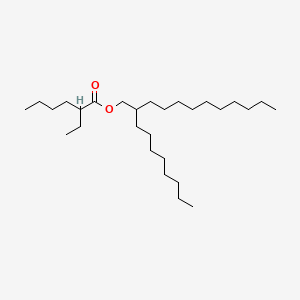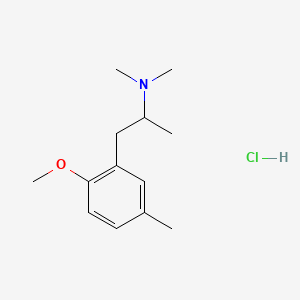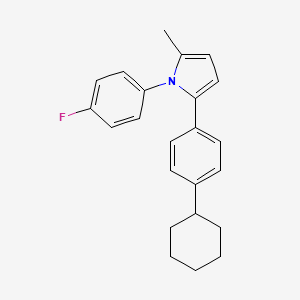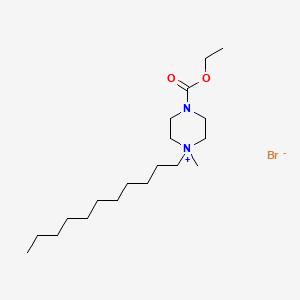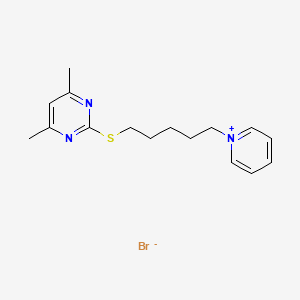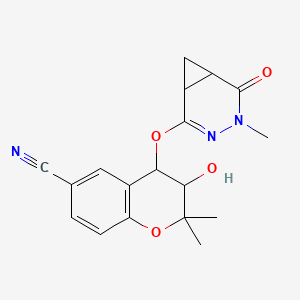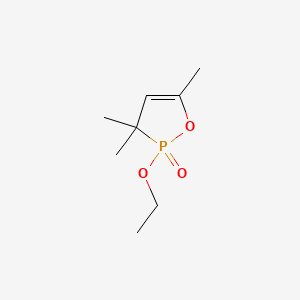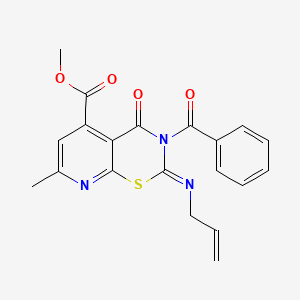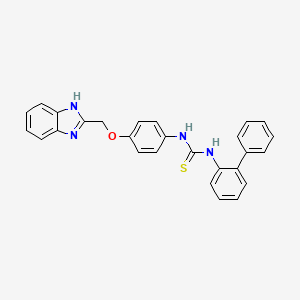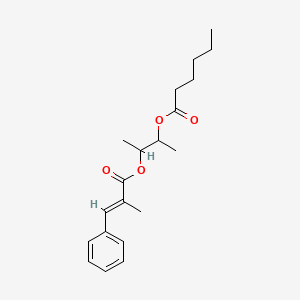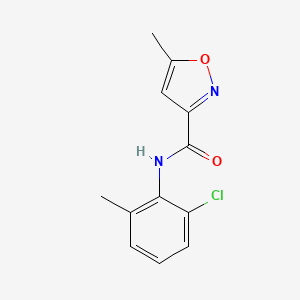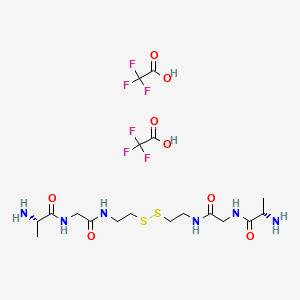
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of glycinamide and L-alanyl groups, connected through a disulfide bond, and stabilized by bis(trifluoroacetate) groups. Its unique structure allows it to participate in various biochemical and chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves the following steps:
Formation of Glycinamide and L-alanyl Precursors: The initial step involves the preparation of glycinamide and L-alanyl precursors through standard peptide synthesis techniques.
Disulfide Bond Formation: The glycinamide and L-alanyl precursors are then linked via a disulfide bond. This step often requires the use of oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Trifluoroacetate Stabilization: The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt, which stabilizes the compound and enhances its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, chromatography, and lyophilization are employed to purify the final product and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Compounds with substituted functional groups in place of trifluoroacetate.
Scientific Research Applications
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a stabilizing agent in various chemical reactions.
Biology: Employed in studies involving protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in:
Protein Folding: The compound can facilitate the formation of correct disulfide bonds in proteins, aiding in proper folding and stability.
Redox Reactions: It participates in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions.
Molecular Targets: The compound interacts with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Glycinamide: A simpler compound without the disulfide and trifluoroacetate groups.
L-alanyl-N-(2-mercaptoethyl)-: Lacks the glycinamide and trifluoroacetate groups.
Bis(trifluoroacetate) Compounds: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its combination of glycinamide, L-alanyl, disulfide, and trifluoroacetate groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
117370-29-3 |
|---|---|
Molecular Formula |
C18H30F6N6O8S2 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[2-[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]ethyldisulfanyl]ethylamino]-2-oxoethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(15)13(23)19-7-11(21)17-3-5-25-26-6-4-18-12(22)8-20-14(24)10(2)16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChI Key |
DHYAMVWMAJFAJM-BZDVOYDHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCCSSCCNC(=O)CNC(=O)[C@H](C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NCC(=O)NCCSSCCNC(=O)CNC(=O)C(C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


